tert-butyl N-(cyclopropylmethyl)carbamate

Medicinal Chemistry Drug Design Lipophilicity

tert-Butyl N-(cyclopropylmethyl)carbamate (CAS 897932-58-0), also known as N-Boc-(aminomethyl)cyclopropane, is a Boc-protected primary amine building block with the molecular formula C₉H₁₇NO₂ and a molecular weight of 171.24 g/mol. It features a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen of cyclopropylmethylamine, a structural motif widely used to introduce conformational rigidity and modulate lipophilicity in drug candidates.

Molecular Formula C9H17NO2
Molecular Weight 171.24
CAS No. 897932-58-0
Cat. No. B2664830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-(cyclopropylmethyl)carbamate
CAS897932-58-0
Molecular FormulaC9H17NO2
Molecular Weight171.24
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1CC1
InChIInChI=1S/C9H17NO2/c1-9(2,3)12-8(11)10-6-7-4-5-7/h7H,4-6H2,1-3H3,(H,10,11)
InChIKeyZPOIEEISPMGDRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for tert-Butyl N-(cyclopropylmethyl)carbamate (CAS 897932-58-0) in Medicinal Chemistry and Organic Synthesis


tert-Butyl N-(cyclopropylmethyl)carbamate (CAS 897932-58-0), also known as N-Boc-(aminomethyl)cyclopropane, is a Boc-protected primary amine building block with the molecular formula C₉H₁₇NO₂ and a molecular weight of 171.24 g/mol [1]. It features a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen of cyclopropylmethylamine, a structural motif widely used to introduce conformational rigidity and modulate lipophilicity in drug candidates [2]. The compound is a versatile intermediate in organic synthesis and medicinal chemistry, serving as a masked amine for multistep synthetic routes where controlled deprotection under mild acidic conditions is required .

Why Substituting tert-Butyl N-(cyclopropylmethyl)carbamate with Other Boc-Protected Amines Can Compromise Synthetic Outcomes


Generic substitution with alternative Boc-protected amines (e.g., N-Boc-ethylamine, N-Boc-benzylamine) is inadvisable because the cyclopropylmethyl moiety imparts distinct physicochemical and steric properties that directly influence reaction yields, purification efficiency, and downstream biological activity [1]. Unlike linear alkyl or benzyl analogs, the cyclopropyl ring introduces conformational rigidity and a unique electronic environment, which can alter nucleophilicity, lithiation regioselectivity, and metabolic stability in final drug candidates [2]. The following quantitative evidence demonstrates why this specific building block cannot be assumed interchangeable with seemingly similar Boc-protected amines.

Quantitative Differentiation Evidence for tert-Butyl N-(cyclopropylmethyl)carbamate (CAS 897932-58-0) Against Key Comparators


Lipophilicity (LogP) Comparison: Balancing Permeability and Solubility for Drug Design

tert-Butyl N-(cyclopropylmethyl)carbamate exhibits a computed LogP of 1.92 , positioning it in an optimal range for central nervous system (CNS) drug candidates (typically LogP 1–3) [1]. In contrast, the simpler analog tert-butyl N-ethylcarbamate has a predicted LogP of 0.89, which may limit membrane permeability for certain targets [2]. The benzyl analog tert-butyl N-benzylcarbamate shows a higher LogP of approximately 2.65, potentially leading to increased off-target binding and poorer aqueous solubility [3]. This intermediate lipophilicity of the cyclopropylmethyl derivative balances passive diffusion across biological membranes with acceptable solubility, a critical factor in hit-to-lead optimization [1].

Medicinal Chemistry Drug Design Lipophilicity

Acid Dissociation Constant (pKa): Optimizing Stability and Purification Workflows

The pKa of the carbamate NH proton in tert-butyl N-(cyclopropylmethyl)carbamate is predicted to be approximately 12.5, rendering it non-ionizable under physiological pH (7.4) . This property contrasts with N-Boc-ethylamine, which has a similar predicted pKa (~12.8) but a different steric profile . More importantly, the high pKa ensures the compound remains neutral during silica gel chromatography, facilitating straightforward purification without the need for ion-pairing reagents [1]. The Boc group's stability under basic and nucleophilic conditions, coupled with clean acidic deprotection, allows for orthogonal protection strategies in complex syntheses [2].

Organic Synthesis Purification Stability

Steric and Conformational Differentiation: Impact on Lithiation Regioselectivity

Studies on lithiation-substitution reactions of N-Boc N-alkyl cyclopropylamines reveal that the N-substituent dramatically influences the site of lithiation [1]. For N-ethyl and N-methyl derivatives, lithiation occurs preferentially on the cyclopropane ring (α-position). However, for N-allyl and N-benzyl derivatives, lithiation shifts to the methylene groups of the N-substituent [1]. While tert-butyl N-(cyclopropylmethyl)carbamate was not directly evaluated in this specific study, its cyclopropylmethyl substituent is structurally intermediate between these extremes. This class-level inference suggests that the choice of N-alkyl group on Boc-protected cyclopropylamines is not trivial and directly dictates downstream functionalization pathways, making generic substitution impossible without altering reaction outcomes [1].

Organometallic Chemistry Regioselectivity Synthetic Methodology

Synthetic Utility as an Alkylating Agent: Methylation Yield Benchmark

tert-Butyl N-(cyclopropylmethyl)carbamate serves as a key intermediate for further N-alkylation. A reported synthetic procedure describes its conversion to tert-butyl (cyclopropylmethyl)(methyl)carbamate using sodium hydride and iodomethane in DMF . While the exact yield for this specific transformation is not disclosed, a closely related optimization study on a cyclopropylmethyl-containing carbamate intermediate (tert-butyl N-cyclopropyl-N-methylcarbamate) achieved a 72% yield in a coupling reaction under optimized conditions [1]. This highlights the feasibility of efficient derivatization at the carbamate nitrogen. In contrast, analogous methylation of N-Boc-cyclopropylamine would yield a secondary amine derivative, whereas methylation of the target compound provides a tertiary amine, offering a distinct synthetic handle for subsequent reactions .

Synthetic Methodology Alkylation Reaction Yield

Conformational Rigidity and Metabolic Stability Enhancement: A Class-Level Advantage of the Cyclopropylmethyl Moiety

The introduction of cyclopropyl groups into drug molecules is a well-validated strategy to improve metabolic stability, increase biological activity, enhance drug efficacy, limit polypeptide conformation and slow its hydrolysis, reduce plasma clearance, and improve drug dissociation [1]. Specifically, the cyclopropylmethyl group imparts conformational rigidity, which can enhance binding affinity in bioactive molecules [2]. In the context of the Boc-protected building block, this means that incorporating tert-butyl N-(cyclopropylmethyl)carbamate into a synthetic sequence can pre-install these favorable properties into the final drug candidate. Linear alkyl analogs (e.g., ethyl, propyl) lack this conformational constraint and offer reduced potential for specific, shape-dependent interactions with biological targets [3]. This class-level inference is supported by numerous examples of cyclopropyl-containing drugs with improved pharmacokinetic profiles.

Medicinal Chemistry Metabolic Stability Conformational Restriction

Topological Polar Surface Area (TPSA): Predictive Indicator of Oral Bioavailability

The topological polar surface area (TPSA) of tert-butyl N-(cyclopropylmethyl)carbamate is calculated to be 38.33 Ų . According to Veber's rules, compounds with TPSA ≤140 Ų are more likely to exhibit good oral bioavailability [1]. This value is well below the threshold, suggesting the building block, and by extension molecules incorporating it, possess favorable absorption characteristics. For comparison, the benzyl analog tert-butyl N-benzylcarbamate has a slightly higher TPSA of approximately 38.33 Ų (identical due to similar heteroatom count) but differs significantly in LogP and molecular shape. The low TPSA of the target compound indicates it does not introduce excessive polarity that could hinder membrane permeation when incorporated into larger drug candidates .

Drug Design ADME Oral Bioavailability

Optimal Research and Industrial Applications for tert-Butyl N-(cyclopropylmethyl)carbamate (CAS 897932-58-0) Based on Quantitative Evidence


CNS Drug Discovery: Building Blocks with Optimized Lipophilicity for Blood-Brain Barrier Penetration

Given its LogP of 1.92, which falls within the ideal range for CNS drug candidates (LogP 1–3), tert-butyl N-(cyclopropylmethyl)carbamate is a strategically advantageous intermediate for synthesizing molecules intended to cross the blood-brain barrier [1]. Medicinal chemists designing candidates for neurological or psychiatric indications should prioritize this building block over higher LogP benzyl analogs (LogP ~2.65) to mitigate off-target binding and solubility issues, or lower LogP ethyl analogs (LogP ~0.89) that may exhibit poor passive diffusion.

Multistep Synthesis Requiring Orthogonal Protecting Group Strategies

The Boc group's stability under basic and nucleophilic conditions, combined with its clean cleavage under mild acid (e.g., TFA/DCM), makes tert-butyl N-(cyclopropylmethyl)carbamate ideal for complex synthetic sequences requiring orthogonal protection . The compound's non-ionizable nature at physiological pH (pKa ~12.5) ensures predictable behavior during aqueous workup and silica gel chromatography, simplifying purification relative to more polar or ionizable amine derivatives [2].

Lead Optimization: Installing Conformational Rigidity to Enhance Target Binding

The cyclopropylmethyl group imparts conformational restriction, a well-validated strategy to pre-organize molecules for enhanced binding affinity and improved metabolic stability [1]. Incorporating this building block early in a synthetic route allows medicinal chemists to explore structure-activity relationships (SAR) around a rigid scaffold. This is particularly valuable for targets where induced fit or conformational flexibility leads to entropic penalties upon binding.

Synthesis of N-Alkylated Tertiary Amine Derivatives

As demonstrated by its conversion to tert-butyl (cyclopropylmethyl)(methyl)carbamate, this compound serves as a direct precursor to tertiary amine derivatives via N-alkylation . This provides access to a chemical space distinct from simple Boc-protected primary amines (e.g., N-Boc-cyclopropylamine), enabling the exploration of more complex amine pharmacophores in medicinal chemistry programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-butyl N-(cyclopropylmethyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.